1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
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Description
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H12BrFN6O2S and its molecular weight is 499.32. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Research in the domain of heterocyclic compounds, particularly those involving thiazolo[4,5-d]pyrimidine and related scaffolds, has shown significant interest in the development of new synthetic routes and the exploration of their biological activities. These activities include antibiotic, antibacterial, anticancer, and anti-inflammatory properties. For example, studies have demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives through innovative methods, leading to compounds with potential antimicrobial, anti-inflammatory, and cytotoxic activities (Ahmed et al., 2018; Alam et al., 2010).
Antimicrobial and Antibacterial Effects
Compounds synthesized from thiazolo[4,5-d]pyrimidin and similar heterocyclic frameworks have been tested for their antimicrobial and antibacterial efficacy. Several studies have reported the successful synthesis of novel derivatives showing promising results against a range of bacterial strains, highlighting their potential as new antibiotic or antibacterial agents (Lahsasni et al., 2018; Kolisnyk et al., 2015).
Synthesis Techniques and Chemical Characterization
The field of heterocyclic chemistry also focuses on developing novel synthesis techniques and characterizing new compounds. Studies have detailed methodologies for creating heterocyclic structures that incorporate thiazolo[4,5-d]pyrimidin units, providing insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Vasylyev et al., 1999; Pokhodylo et al., 2010).
Properties
CAS No. |
1112437-20-3 |
---|---|
Molecular Formula |
C20H12BrFN6O2S |
Molecular Weight |
499.32 |
IUPAC Name |
6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12BrFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI Key |
QPELLJUOXGNENT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
solubility |
not available |
Origin of Product |
United States |
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